molecular formula C11H12N4O2S3 B2535368 Isobutyl 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazol-2-yl sulfide CAS No. 477856-16-9

Isobutyl 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazol-2-yl sulfide

Cat. No. B2535368
CAS RN: 477856-16-9
M. Wt: 328.42
InChI Key: VWJGGBFFEYETLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazol-2-yl sulfide, also known as NBPT, is a chemical compound that has gained attention in recent years due to its potential use in the agricultural industry. NBPT is a potent inhibitor of the enzyme urease, which is responsible for the breakdown of urea in soil. By inhibiting urease, NBPT can increase the efficiency of nitrogen fertilizers, reducing the amount of fertilizer needed and decreasing the environmental impact of agriculture.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Thiadiazole Derivatives : Thiadiazole derivatives, including isobutyl 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazol-2-yl sulfide, are synthesized using cyclocondensation and selective acylation methods. These processes are crucial for creating various thiadiazole-based compounds with potential applications in medicinal and materials chemistry (Shlenev et al., 2017).

  • Chemical Transformations : The compound's reactivity is significant for synthesizing bioactive heterocyclic compounds. Different synthetic approaches and transformations into various heterocyclic compounds, such as pyrazoles, thiazoles, and imidazoles, highlight its versatility in chemical synthesis (Bondock et al., 2020).

Applications in Medicinal Chemistry

  • Antituberculosis Activity : Certain derivatives of thiadiazole, similar to this compound, have been synthesized and screened for antituberculosis activity. These compounds have shown sensitivity against Mycobacterium tuberculosis, indicating potential therapeutic applications (Foroumadi et al., 2006).

  • Antimicrobial and Antifungal Properties : Synthesized thiadiazole derivatives have exhibited antimicrobial and antifungal activities, making them candidates for further exploration in the treatment of infections (Sych et al., 2019).

Applications in Materials Chemistry

  • Synthesis of Organometallic Materials : Thiadiazoles like this compound are excellent precursors for crystal engineering of organometallic materials. Their coordinating behavior with transition metal ions has been explored for developing new materials (Ardan et al., 2017).

properties

IUPAC Name

2-(2-methylpropylsulfanyl)-5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S3/c1-7(2)6-18-10-13-14-11(20-10)19-9-8(15(16)17)4-3-5-12-9/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJGGBFFEYETLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NN=C(S1)SC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.